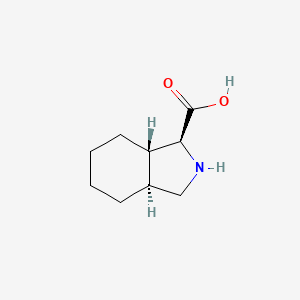
3,6,9,12,15,18-Hexaoxahentriacontan-1-ol, hydrogen sulfate, ammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9,12,15,18-Hexaoxahentriacontan-1-ol, hydrogen sulfate, ammonium salt is a complex organic compound with the molecular formula C25H52O7. It is known for its unique structure, which includes multiple ether linkages and a sulfate group. This compound is often used in various industrial and scientific applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18-Hexaoxahentriacontan-1-ol, hydrogen sulfate, ammonium salt typically involves the reaction of 3,6,9,12,15,18-Hexaoxahentriacontan-1-ol with sulfuric acid, followed by neutralization with ammonium hydroxide. The reaction conditions usually require controlled temperatures and specific pH levels to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors where the reactants are mixed under controlled conditions. The process involves continuous monitoring of temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques such as crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,9,12,15,18-Hexaoxahentriacontan-1-ol, hydrogen sulfate, ammonium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfate group to a sulfide.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted ethers depending on the reagents used.
Applications De Recherche Scientifique
3,6,9,12,15,18-Hexaoxahentriacontan-1-ol, hydrogen sulfate, ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of membrane proteins and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the production of detergents, emulsifiers, and other surfactants.
Mécanisme D'action
The mechanism of action of 3,6,9,12,15,18-Hexaoxahentriacontan-1-ol, hydrogen sulfate, ammonium salt involves its interaction with various molecular targets. The sulfate group can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function. The ether linkages provide flexibility and solubility, allowing the compound to interact with hydrophobic regions of molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol: Similar structure but lacks the sulfate group.
3,6,9,12,15,18,21-Heptaoxatricosan-1-ol: Contains additional ether linkages.
Ammonium 3,6,9,12,15,18-hexaoxahentriacontyl sulfate: Similar but with different counterions.
Uniqueness
3,6,9,12,15,18-Hexaoxahentriacontan-1-ol, hydrogen sulfate, ammonium salt is unique due to its combination of ether linkages and a sulfate group, which imparts distinct chemical properties such as solubility, reactivity, and the ability to form micelles. This makes it particularly valuable in applications requiring surfactants and solubilizing agents.
Propriétés
Numéro CAS |
63148-75-4 |
|---|---|
Formule moléculaire |
C25H55NO10S |
Poids moléculaire |
561.8 g/mol |
Nom IUPAC |
azanium;2-[2-[2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl sulfate |
InChI |
InChI=1S/C25H52O10S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-29-14-15-30-16-17-31-18-19-32-20-21-33-22-23-34-24-25-35-36(26,27)28;/h2-25H2,1H3,(H,26,27,28);1H3 |
Clé InChI |
LHOOJRCYCDJNJX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)[O-].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


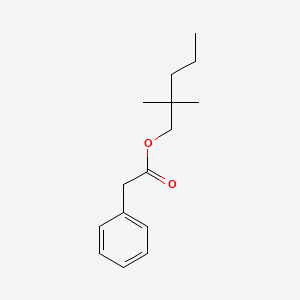
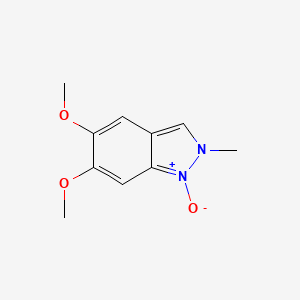
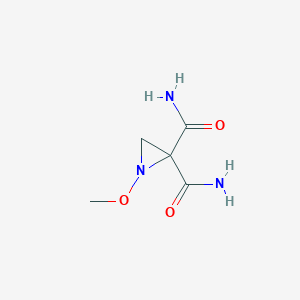
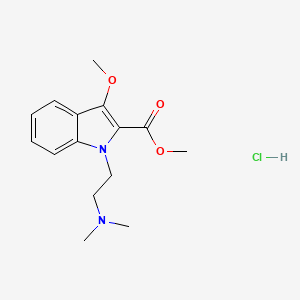
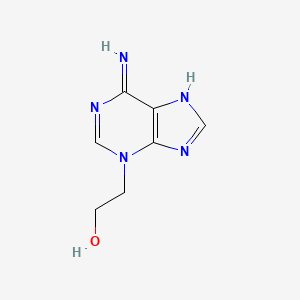

![Benzoic acid, 5-[[4-[(4-amino-7-sulfo-1-naphthalenyl)azo]phenyl]azo]-2-hydroxy-](/img/structure/B13794194.png)

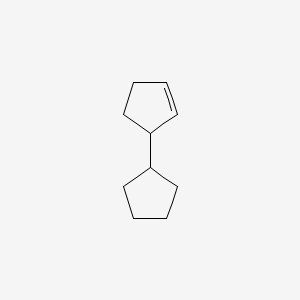
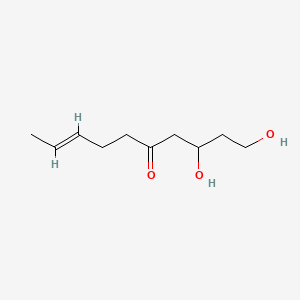
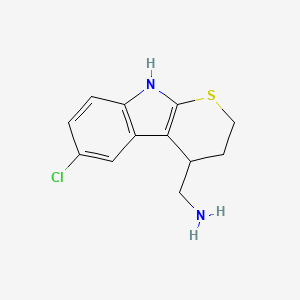
![octahydro-2,6-methano-2H-indeno[5,6-b]oxirene](/img/structure/B13794226.png)
![3-[(Prop-2-en-1-yl)amino]benzoyl chloride](/img/structure/B13794230.png)
